Ethyl 3-aminopropanoate hydrochloride Ethyl 3-aminopropanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 4244-84-2
VCID: VC21539546
InChI: InChI=1S/C5H11NO2.ClH/c1-2-8-5(7)3-4-6;/h2-4,6H2,1H3;1H
SMILES: CCOC(=O)CCN.Cl
Molecular Formula: C5H12ClNO2
Molecular Weight: 153.61 g/mol

Ethyl 3-aminopropanoate hydrochloride

CAS No.: 4244-84-2

Cat. No.: VC21539546

Molecular Formula: C5H12ClNO2

Molecular Weight: 153.61 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-aminopropanoate hydrochloride - 4244-84-2

CAS No. 4244-84-2
Molecular Formula C5H12ClNO2
Molecular Weight 153.61 g/mol
IUPAC Name ethyl 3-aminopropanoate;hydrochloride
Standard InChI InChI=1S/C5H11NO2.ClH/c1-2-8-5(7)3-4-6;/h2-4,6H2,1H3;1H
Standard InChI Key RJCGNNHKSNIUAT-UHFFFAOYSA-N
SMILES CCOC(=O)CCN.Cl
Canonical SMILES CCOC(=O)CC[NH3+].[Cl-]

Identification and Basic Properties

Ethyl 3-aminopropanoate hydrochloride, registered under CAS number 4244-84-2, is the hydrochloride salt of ethyl 3-aminopropanoate. This compound is commonly known by various synonyms including β-Alanine ethyl ester hydrochloride, H-β-Ala-OEt·HCl, and 3-Aminopropionic acid ethyl hydrochloride . The compound is characterized by its systematic chemical structure, which consists of an amino group at the beta position relative to a carboxylic ester group, with the amine protonated and stabilized as a hydrochloride salt.

Chemical Identity

The compound features a well-defined molecular structure with the following specifications:

ParameterValue
Molecular FormulaC5H12ClNO2
Molecular Weight153.61 g/mol
MDL NumberMFCD00012909
InChIKeyRJCGNNHKSNIUAT-UHFFFAOYSA-N
FDA UNII5PFW4XA3XG
BRN3559095

These identifiers facilitate precise compound tracking and identification in chemical databases and regulatory contexts . The molecular structure includes an ethyl ester group attached to a three-carbon chain with an amine group at the terminal position, stabilized as a hydrochloride salt. This structural arrangement contributes to the compound's chemical behavior and application potential.

Physical and Chemical Characteristics

Ethyl 3-aminopropanoate hydrochloride exhibits distinctive physical and chemical properties that influence its handling, storage, and application in various contexts. Understanding these properties is essential for proper utilization in research and industrial settings.

Physical State and Appearance

The compound typically presents as a white to off-white crystalline powder at room temperature . This physical form makes it relatively easy to handle in laboratory settings, though its hygroscopic nature requires appropriate storage conditions to maintain purity and stability.

Thermal Properties

Ethyl 3-aminopropanoate hydrochloride has a defined melting point range of 67-70°C (literature value) . This relatively low melting point affects its handling in various temperature environments and processing methods. The thermal stability of the compound is an important consideration in applications requiring heat exposure.

Solubility Profile

The compound demonstrates selective solubility in various solvents, which is critical information for chemical processing and formulation:

SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
DMSOSoluble
AcetoneSoluble
WaterAlmost transparent (suggesting high solubility)

This solubility profile indicates good dissolution in both polar and non-polar organic solvents, as well as apparent high solubility in water . This versatile solubility makes the compound adaptable for various reaction conditions and formulation requirements.

Chemical Reactivity and Synthesis

The chemical reactivity of Ethyl 3-aminopropanoate hydrochloride is governed by its functional groups—primarily the protonated amine and the ethyl ester. Understanding synthesis routes and reactivity patterns is essential for efficient utilization in chemical processes.

Relationship to β-Alanine

Ethyl 3-aminopropanoate hydrochloride is chemically related to β-alanine, representing the ethyl ester form of this naturally occurring beta-amino acid in its hydrochloride salt form. β-Alanine is recognized as "the only naturally occurring β-type amino acid in nature" and serves as a promising three-carbon platform compound with applications across multiple industries .

Synthesis Pathways

While the search results don't provide specific synthesis methods for Ethyl 3-aminopropanoate hydrochloride directly, we can infer potential synthesis routes based on related compounds. The synthesis likely involves esterification of β-alanine followed by formation of the hydrochloride salt, or may utilize routes similar to those for β-alanine production.

The synthesis of the parent compound β-alanine can occur through several routes:

  • Chemical synthesis from acrylic acid through ammoniation reactions

  • Chemical synthesis from acrylonitrile through direct ammoniation or ammoniation followed by hydrolysis

  • Hydrolysis of β-aminopropionitrile

  • Enzymatic conversion using various starting materials

The production of the ethyl ester hydrochloride would typically involve additional steps of esterification with ethanol under acidic conditions, followed by isolation of the hydrochloride salt.

Enzymatic Approaches

Modern enzymatic methods for synthesizing β-alanine derivatives offer advantages including "mild reaction conditions, high product specificity, low energy consumption, low wear and tear of equipment, high catalytic efficiency of enzymes, simple and easy-to-control process, and green and nonpolluting nature" . These approaches could potentially be adapted for the synthesis of Ethyl 3-aminopropanoate hydrochloride or its precursors.

Specific enzymes that could be involved in relevant synthetic pathways include:

  • Nitrilases (EC 3.5.5.1) - convert nitrile groups to carboxyl groups

  • L-aspartate-α-decarboxylase (ADC) - decarboxylates L-aspartate to form β-alanine

  • Aspartate ammonia-lyase (AspA) - catalyzes the generation of L-aspartate from fumaric acid

These enzymatic approaches represent potential green chemistry alternatives to traditional chemical synthesis methods, though they would require additional steps to produce the ethyl ester hydrochloride form.

Applications and Significance

Ethyl 3-aminopropanoate hydrochloride has several important applications across multiple fields, leveraging its unique chemical structure and properties.

Chemical Synthesis Applications

As a protected form of β-alanine, Ethyl 3-aminopropanoate hydrochloride serves as a valuable building block in organic synthesis. The ester group provides protection for the carboxylic acid functionality while the amine remains available for further reactions. This makes the compound particularly useful in:

  • Peptide synthesis as a beta-amino acid component

  • Synthesis of heterocyclic compounds

  • Preparation of various pharmaceutical intermediates

  • Production of specialty chemicals requiring a β-amino ester component

Pharmaceutical Relevance

The compound's relationship to β-alanine, which has established pharmaceutical applications, suggests potential utility in drug development. β-Alanine is known to have "very promising" applications "as a precursor in the chemical, pharmaceutical and material fields, with very broad market prospects" . The ethyl ester hydrochloride form may offer advantages in terms of stability, solubility, or bioavailability in certain pharmaceutical contexts.

Laboratory Research

In laboratory settings, Ethyl 3-aminopropanoate hydrochloride is identified for use in "laboratory chemicals, manufacture of substances" . Its well-defined physical and chemical properties make it suitable for controlled research applications where precise chemical behavior is required.

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